molecular formula C16H14N2O2 B2958047 2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione CAS No. 101350-76-9

2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione

Cat. No. B2958047
CAS RN: 101350-76-9
M. Wt: 266.3
InChI Key: WSTSJMUNOLJYDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several papers discussing the synthesis of similar compounds. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another paper discusses the synthesis of a novel series of 1,2,4-dithiazole based chalcones .

Scientific Research Applications

Synthesis and Derivatives

A study by Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involved the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent opening of the epoxide with nucleophiles to yield amino and triazole derivatives, among others (Tan, Birgul, Kishali, Şahin, & Kara, 2016).

Molecular and Structural Characterization

The crystal and molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione was characterized by Duru et al. (2018) through X-ray single-crystal diffraction, revealing non-planar molecular structure and intermolecular hydrogen bonding in its crystal structure (Duru, Evecen, Tanak, & Ağar, 2018).

Xanthine Oxidase Inhibitory Properties

Gunduğdu et al. (2020) synthesized isoindole-1,3(2H)-dione (Phthalimides) derivatives to investigate their xanthine oxidase inhibitory activities, finding certain N-phenyl isoindole-1,3-dione derivatives showed significant activity, indicating potential for therapeutic applications (Gunduğdu, Noma, Taşkın-Tok, Ateş, & Kishali, 2020).

Photophysical Properties

Deshmukh and Sekar (2015) synthesized and studied the photophysical behavior of ESIPT (excited-state intramolecular proton transfer) inspired fluorescent 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione and its derivative. These compounds showed significant fluorescence and sensitivity to solvent polarity, suggesting potential applications in optical materials and sensors (Deshmukh & Sekar, 2015).

Electron Transport Layer for Polymer Solar Cells

An alcohol-soluble n-type conjugated polyelectrolyte based on a derivative was synthesized by Hu et al. (2015) for use as an electron transport layer in inverted polymer solar cells, demonstrating improved conductivity and electron mobility due to the planar structure of the diketopyrrolopyrrole (DPP) backbone (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

properties

IUPAC Name

2-[2-(4-aminophenyl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTSJMUNOLJYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione

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